molecular formula C17H14ClN3O4S B3454030 4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide

4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide

Cat. No.: B3454030
M. Wt: 391.8 g/mol
InChI Key: RYQVYALBKLVZFG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide is a complex organic compound that features a benzoxazole ring, a sulfonamide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate . This dual action makes it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic rings.

Uniqueness

4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide is unique due to its combination of a chlorinated benzoxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-19-26(23,24)14-5-3-13(4-6-14)20-9-11(10-22)17-21-15-8-12(18)2-7-16(15)25-17/h2-10,19-20H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVYALBKLVZFG-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Reactant of Route 2
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Reactant of Route 3
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Reactant of Route 5
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide
Reactant of Route 6
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.